molecular formula C9H13NO2 B8610064 5-(1-Aminoethyl)-2-methoxyphenol

5-(1-Aminoethyl)-2-methoxyphenol

Cat. No. B8610064
M. Wt: 167.20 g/mol
InChI Key: DZLWXRQGMAKTBG-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

Crude 4-(1-azido-ethyl)-2-benzyloxy-1-methoxybenzene is hydrogenated at 50 psi, using 10% Pd/C in ethanolic hydrogen chloride solution to give 5-(1-amino-ethyl)-2-methoxyphenol.
Name
4-(1-azido-ethyl)-2-benzyloxy-1-methoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14]CC2C=CC=CC=2)[CH:7]=1)[CH3:5])=[N+]=[N-]>Cl.[Pd]>[NH2:1][CH:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[C:8]([OH:14])[CH:7]=1)[CH3:5]

Inputs

Step One
Name
4-(1-azido-ethyl)-2-benzyloxy-1-methoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C1=CC(=C(C=C1)OC)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C)C=1C=CC(=C(C1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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